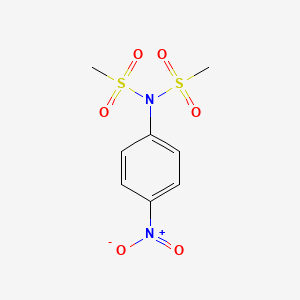
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide
Overview
Description
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10N2O6S2 and its molecular weight is 294.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, often referred to as 4NPMSA, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 216.21 g/mol. The compound features a sulfonamide group, which is significant for its biological interactions. The presence of a nitro group at the para position of the phenyl ring enhances its biological potency by influencing its electronic properties and steric configuration.
Table 1: Structural Features of 4NPMSA
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₈N₂O₄S |
| Molecular Weight | 216.21 g/mol |
| Key Functional Groups | Sulfonamide, Nitro |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Biological Activities
The biological activities of sulfonamides, including 4NPMSA, are extensive and include:
- Antibacterial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis. Research indicates that compounds like 4NPMSA can exhibit significant antibacterial effects against various strains of bacteria .
- Anti-inflammatory Effects : The sulfonamide moiety has been associated with anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : Studies have suggested that derivatives of sulfonamides can inhibit tumor growth and may act as chemotherapeutic agents. For instance, 4NPMSA has been investigated for its potential to suppress cancer stem cell growth in non-small-cell lung carcinoma (NSCLC) models .
The mechanism underlying the biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The amide hydrogen atom in the compound can form hydrogen bonds with receptor sites, facilitating interactions that lead to biological responses .
- Structural Configuration : The spatial arrangement of substituents around the nitrogen and sulfur atoms influences the compound's binding affinity to target proteins, enhancing its efficacy as an inhibitor in various biochemical pathways .
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial properties of various sulfonamides, including 4NPMSA, the compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Anticancer Activity
Research published on the anticancer effects of sulfonamide derivatives highlighted that 4NPMSA exhibited cytotoxicity against several cancer cell lines. The study revealed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Properties
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKTWFXITGZKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














